

6-Bromo-2,3-dihydrobenzofuran: A Preliminary Bioactivity Screening

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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

Cat. No.: B067905

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydrobenzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The benzofuran and its dihydro derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The introduction of a bromine atom at the 6-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the predicted preliminary bioactivity of **6-Bromo-2,3-dihydrobenzofuran** based on the activities of structurally related compounds. It includes detailed experimental protocols for key bioassays and visual representations of experimental workflows and relevant signaling pathways.

Predicted Bioactivity Profile

While direct experimental data on the bioactivity of **6-Bromo-2,3-dihydrobenzofuran** is limited in publicly available literature, a preliminary bioactivity profile can be constructed by examining studies on analogous compounds.

Anticancer Activity

Halogenated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance anticancer activity. For instance, certain bromo-substituted benzofuran derivatives have shown potent activity against breast cancer cells by targeting key signaling pathways.

Table 1: Anticancer Activity of Selected Bromo-Benzofuran Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Benzo[b]furan derivative 26	MCF-7 (Breast)	0.057	[1]
Benzo[b]furan derivative 36	MCF-7 (Breast)	0.051	[1]
Bromo derivative 14c	HCT116 (Colon)	3.27	

Antimicrobial Activity

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a bromo substituent can influence the potency and spectrum of this activity. Studies on various bromo-substituted benzofuran compounds have reported significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity of Selected Bromo-Benzofuran Derivatives

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
8-bromo-3- {[phenylmethylidene]a mino} [2]benzofuro[3,2- d]pyrimidin-4(3H)-one derivatives	E. coli, S. aureus, A. niger	Not specified	[3]
6- Bromoindolglyoxylami do derivatives	E. coli	Not specified (enhanced activity)	[4]
Aza-benzofuran compound 1	S. typhimurium, S. aureus	12.5	[5]
Aza-benzofuran compound 1	E. coli	25	[5]

Anti-inflammatory Activity

The anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold has been explored, with some derivatives showing potent inhibition of inflammatory mediators. Halogenation can further enhance these properties. For example, certain benzofuran hybrids have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/Derivative	Assay	IC50 (μM)	Reference
Piperazine/benzofuran hybrid 5d	NO Production Inhibition	52.23 ± 0.97	[2]
Aza-benzofuran compound 1	NO Release Inhibition	17.3	[5]
Aza-benzofuran compound 4	NO Release Inhibition	16.5	[5]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay



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Caption: Workflow of the MTT assay for cytotoxicity screening.

Methodology:

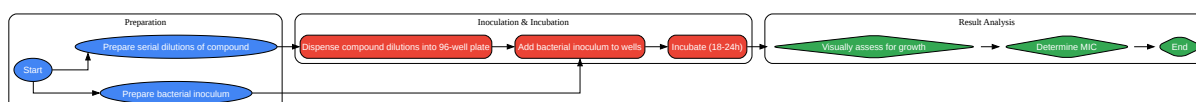
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **6-Bromo-2,3-dihydrobenzofuran** and incubate for 48-72 hours.

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.^{[6][7][8][9][10]}

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay



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Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

- Compound Dilution: Prepare a two-fold serial dilution of **6-Bromo-2,3-dihydrobenzofuran** in a 96-well microtiter plate containing broth medium.

- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Inoculation: Inoculate each well with the bacterial suspension.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14]

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for NO Inhibition Assay



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Caption: Workflow for nitric oxide inhibition assay.

Methodology:

- Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Treatment: Pre-treat the cells with different concentrations of **6-Bromo-2,3-dihydrobenzofuran** for 1 hour, followed by stimulation with LPS (1 µg/mL).
- Incubation: Incubate the plate for 24 hours.

- Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Calculate the percentage of nitric oxide inhibition.[\[5\]](#)[\[15\]](#)[\[16\]](#)

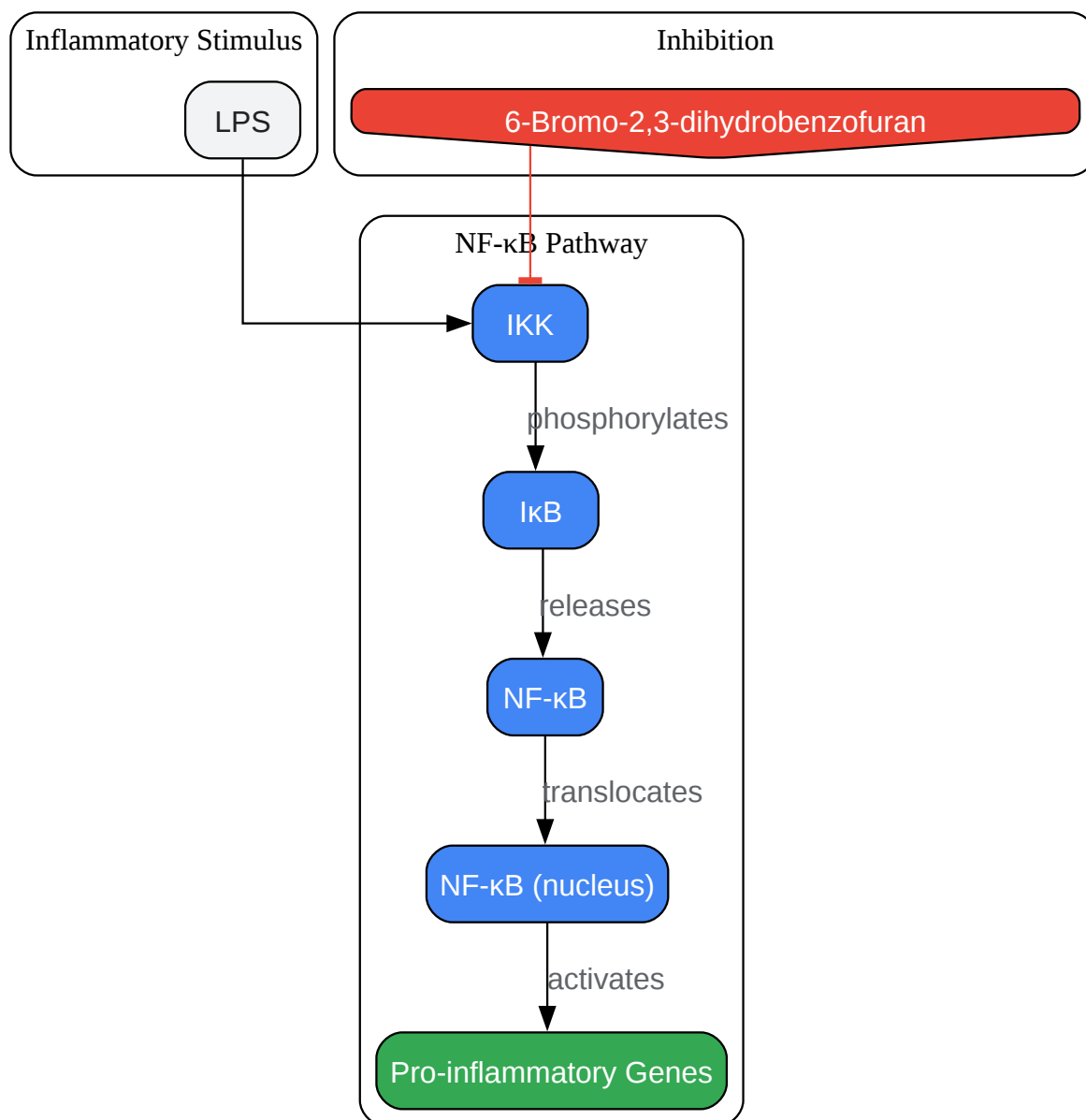
Potential Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some benzofuran derivatives have been found to inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes.[\[2\]](#)[\[17\]](#)

NF- κ B Signaling Pathway Inhibition by Benzofuran Derivatives



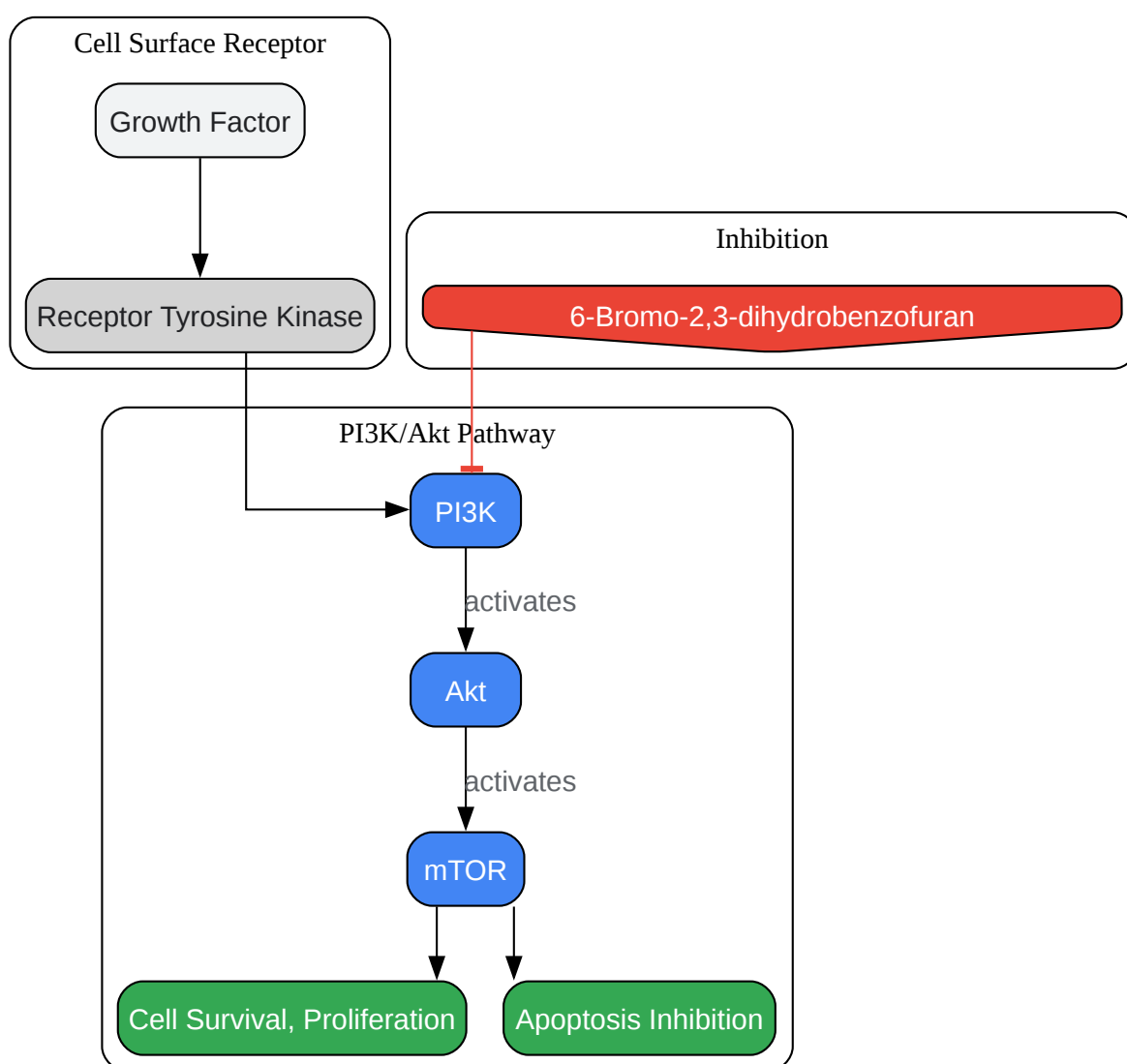
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Caption: Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Certain benzo[b]furan derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells.[1][18][19][20]

PI3K/Akt Signaling Pathway Inhibition by Benzofuran Derivatives



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Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

Based on the existing literature for structurally similar compounds, **6-Bromo-2,3-dihydrobenzofuran** holds promise as a scaffold for the development of novel therapeutic agents. The preliminary bioactivity profile suggests potential anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a starting point for the in vitro evaluation of this compound. Further investigation into its specific biological activities and mechanisms of action, particularly its effects on key signaling pathways such as NF- κ B and PI3K/Akt, is warranted to fully elucidate its therapeutic potential. The structure-activity relationships of halogenated 2,3-dihydrobenzofurans suggest that the bromo-substitution at the 6-position could confer potent and selective biological activities.

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